molecular formula C13H14BrN3OS2 B12670247 Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N'-2-thiazolyl- CAS No. 149486-41-9

Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N'-2-thiazolyl-

Cat. No.: B12670247
CAS No.: 149486-41-9
M. Wt: 372.3 g/mol
InChI Key: DCXXRUXBIXIQKD-UHFFFAOYSA-N
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Description

Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- is a complex organic compound with a unique structure that combines a thiourea moiety with a brominated methoxyphenyl group and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenyl ethylamine to introduce the bromine atom. This is followed by the reaction with thiourea and a thiazole derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.

Scientific Research Applications

Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- has several scientific research applications:

    Biology: The compound’s unique structure makes it valuable for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, while the brominated methoxyphenyl group and thiazolyl group can interact with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiourea, N-(5-bromo-2-methoxyphenyl)-: Similar structure but lacks the thiazolyl group.

    Thiourea, N-(2-thiazolyl)-: Similar structure but lacks the brominated methoxyphenyl group.

    N-(5-bromo-2-methoxyphenyl)thiourea: Similar structure but lacks the ethyl linkage.

Uniqueness

Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the brominated methoxyphenyl group and the thiazolyl group allows for diverse interactions and applications that are not possible with simpler thiourea derivatives.

Properties

CAS No.

149486-41-9

Molecular Formula

C13H14BrN3OS2

Molecular Weight

372.3 g/mol

IUPAC Name

1-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C13H14BrN3OS2/c1-18-11-3-2-10(14)8-9(11)4-5-15-12(19)17-13-16-6-7-20-13/h2-3,6-8H,4-5H2,1H3,(H2,15,16,17,19)

InChI Key

DCXXRUXBIXIQKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCNC(=S)NC2=NC=CS2

Origin of Product

United States

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